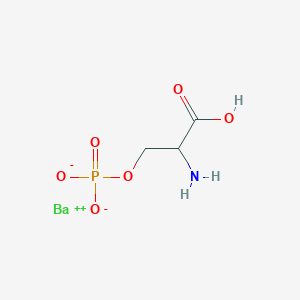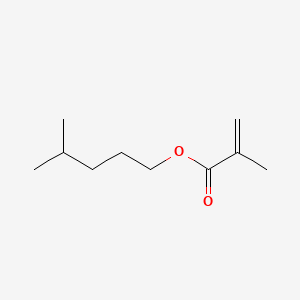
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is a brominated organic compound with the molecular formula C16Br8N2O4. This compound is known for its unique structure, which includes multiple bromine atoms and isoindole units. It is often used in various scientific research applications due to its distinctive chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione typically involves the bromination of isoindole derivatives. One common method includes the reaction of tetrabromophthalic anhydride with suitable amines under controlled conditions to form the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale bromination reactions, where tetrabromophthalic anhydride is reacted with amines in the presence of catalysts to enhance the reaction rate and yield. The reaction is typically carried out in a solvent such as methanol, followed by purification steps to isolate the final product .
Análisis De Reacciones Químicas
Types of Reactions: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of less brominated derivatives.
Substitution: Bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield higher oxidation state compounds, while reduction can produce less brominated derivatives .
Aplicaciones Científicas De Investigación
4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other brominated compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized as a flame retardant in various polymer materials to enhance fire resistance
Mecanismo De Acción
The mechanism of action of 4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione involves its interaction with molecular targets and pathways within biological systems. The compound’s bromine atoms can form strong interactions with proteins and enzymes, potentially inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial or anticancer activities .
Comparación Con Compuestos Similares
Tetrabromophthalic anhydride: A precursor used in the synthesis of the compound.
4,5,6,7-Tetrabromobenzotriazole: Another brominated compound with similar applications in research and industry.
Uniqueness: 4,5,6,7-Tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione is unique due to its multiple bromine atoms and isoindole units, which confer distinct chemical properties and reactivity.
Propiedades
Número CAS |
26040-45-9 |
|---|---|
Fórmula molecular |
C16Br8N2O4 |
Peso molecular |
923.4 g/mol |
Nombre IUPAC |
4,5,6,7-tetrabromo-2-(4,5,6,7-tetrabromo-1,3-dioxoisoindol-2-yl)isoindole-1,3-dione |
InChI |
InChI=1S/C16Br8N2O4/c17-5-1-2(6(18)10(22)9(5)21)14(28)25(13(1)27)26-15(29)3-4(16(26)30)8(20)12(24)11(23)7(3)19 |
Clave InChI |
KMWPJMQJOSQIDY-UHFFFAOYSA-N |
SMILES canónico |
C12=C(C(=C(C(=C1Br)Br)Br)Br)C(=O)N(C2=O)N3C(=O)C4=C(C3=O)C(=C(C(=C4Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


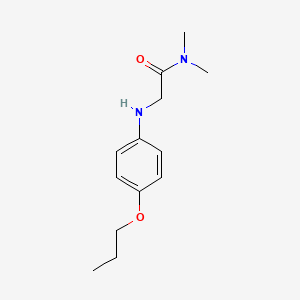
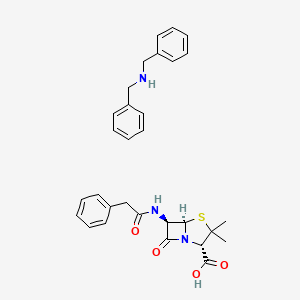
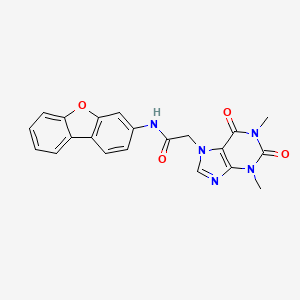

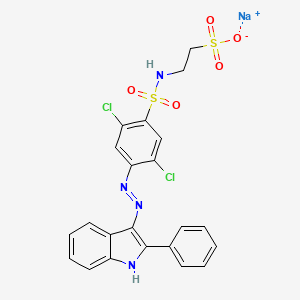
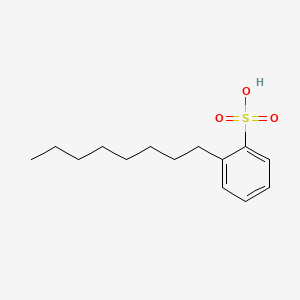
![8-(2-Chloro-3-[(10,11-dihydro-9H-benzo[a]xanthen-8-yl)-methylene)-1-cyclohexen-1-yl]-methylene]-8,9,10,11-tetrahydro-ben](/img/structure/B13753314.png)

![Tris[(2-ethylhexanoyl)oxy]methylstannane](/img/structure/B13753328.png)
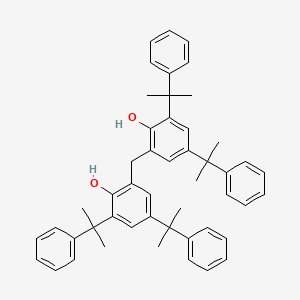
![[Dimethyl(2-phenylethyl)silyl]methyl acetate](/img/structure/B13753339.png)

